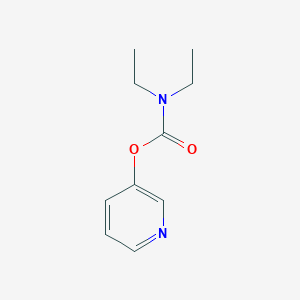

3-Pyridyl diethylcarbamate

Descripción general

Descripción

3-Pyridyl diethylcarbamate (PDC) is a carbamate compound that is widely used in scientific research as a tool for studying the biochemical and physiological effects of various substances. PDC is a highly versatile and effective compound, and it has been used in a variety of laboratory experiments to examine the properties of various molecules. PDC has been used to study the effects of drugs, hormones, and other substances on biological systems. It is also used to study the mechanisms of action of various compounds and to explore the potential therapeutic applications of various compounds.

Aplicaciones Científicas De Investigación

Atherosclerosis Prevention : Pyridinolcarbamate has been found to effectively prevent atherosclerosis formation in experimental animals, exhibiting less frequent and milder fibrosis in the heart and arteries (Wu, Huang, & Hsu, 1969).

Microbial Degradation of Pyrethroids : Research indicates the potential of microbial degradation of pyrethroids and their toxic intermediate 3-PBA, with implications for agricultural by-products detoxification and genetic engineering for safety concerns (Zhao et al., 2021).

Anthelmintic Applications : Methyl 5(6)-4-2-pyridyl piperazino carbamoyl benzimidazole-2-carbamate, a related compound, shows high potential as a broad spectrum anthelmintic for treating various nematode and cestode infections in animals without causing mortality or adverse effects (Katiyar et al., 1984).

Cancer Treatment Potential : Studies have identified compounds in the 1.8-3.0 nM range, suggesting their potential for the treatment of prostatic cancer (Potter et al., 1995).

Wastewater Treatment : Pyrite-activated persulfate has been found effective in degrading ethylthionocarbamate (ETC) in flotation wastewater, offering a new method for its removal from wastewater (Chen et al., 2018).

Drug Delivery Systems : The flexible bis(pyridylcarbamate) receptor with a diethylene glycol spacer can bind anion complexes, indicating potential for novel drug delivery systems (Xia et al., 2010).

Synthetic Chemistry : Directed ortho metalation of O-aryl and O-pyridyl thiocarbamates allows versatile synthetic methods for substituted phenol into thiophenol conversion (Beaulieu & Snieckus, 1992).

Biological Activity Prediction : The HQSAR model effectively predicts the biological activity of open ring analogues of 3-pyridyl ethers, useful for synthesizing potent neuronal nAChRs ligands (Zhang, Li, & Liu, 2005).

Agricultural Applications : An improved protocol for preparing 3-pyridylboronic acid from 3-bromopyridine yields high yield and bulk quantity, making it a promising method for preparing other arylboronic acids (Li et al., 2002).

Nanomaterials and Photocatalysis : Pyridyl-selenium ligands have been synthesized and applied in fields like nanomaterials, organic synthesis, and photocatalytic hydrogen production (Cargnelutti et al., 2021).

Mecanismo De Acción

Target of Action

It is structurally similar to diethylcarbamazine, an anthelmintic drug used to treat filarial infections like wuchereria bancrofti and loa loa .

Mode of Action

Diethylcarbamazine, a structurally similar compound, is thought to sensitize the microfilariae to phagocytosis . Its activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .

Biochemical Pathways

Diethylcarbamazine, a structurally similar compound, is known to target the arachidonic acid metabolic pathway in microfilariae .

Result of Action

Based on the mode of action of diethylcarbamazine, it can be inferred that 3-pyridyl diethylcarbamate may also lead to the sensitization of microfilariae to phagocytosis .

Propiedades

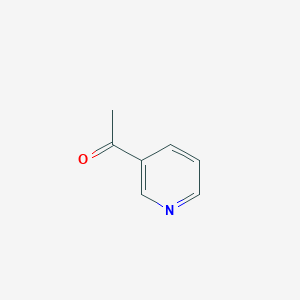

IUPAC Name |

pyridin-3-yl N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZWVGRGLGHQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363759 | |

| Record name | 3-Pyridyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51581-40-9 | |

| Record name | 3-Pyridyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

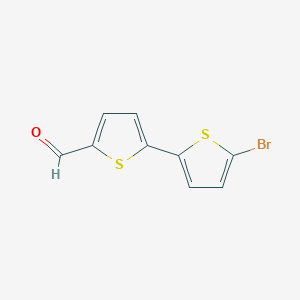

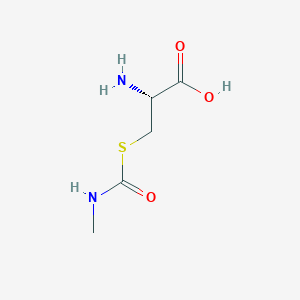

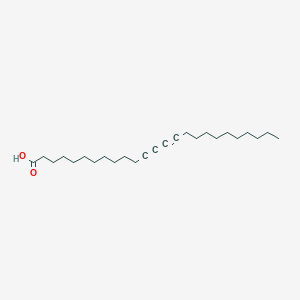

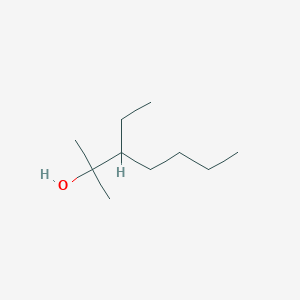

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)